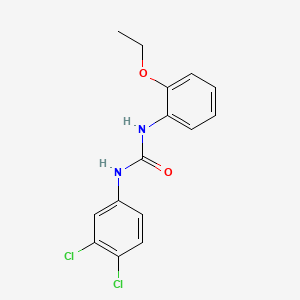

![molecular formula C11H9ClN2O3S2 B5571977 4-{[(4-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5571977.png)

4-{[(4-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-{[(4-chlorophenyl)amino]sulfonyl}-2-thiophenecarboxamide" is a derivative of thiophene, a heterocyclic compound. Thiophene derivatives are of significant interest due to their potential applications in various fields, such as pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of similar compounds involves Gewald reactions, starting with the preparation of acetamide via cold condensation of aniline and ethylcynoacetate, followed by reaction with p-chloro acetophenone, sulfur, and diethylamine (Bhattacharjee, Saravanan, & Mohan, 2011). The compound is then treated with various substituted aryl aldehydes to yield new derivatives.

Molecular Structure Analysis

The molecular structures of thiophene-containing compounds are typically characterized using techniques like FT-IR, NMR, and mass spectrometry. X-ray crystallography is used to determine the geometry, showing intramolecular interactions and the formation of specific ring motifs (Mabkhot et al., 2016).

Chemical Reactions and Properties

Thiophene sulfonamide derivatives have shown reactivity towards various nucleophiles, leading to the formation of different functional groups and structures. This reactivity is integral to the synthesis of various derivatives with potential biological activities (Noreen et al., 2017).

Physical Properties Analysis

The physical properties of thiophene derivatives are typically characterized by their solubility in polar solvents, high molecular weight, and the ability to form tough and flexible films. These properties are influenced by factors such as the presence of oxygen and sulfur in the molecular structure (Guan et al., 2014).

Chemical Properties Analysis

The chemical properties of thiophene derivatives, such as sulfonamides, are often studied in the context of molecular interactions in crystals and solutions. These properties include sublimation, solubility, solvation, and distribution, which are crucial in understanding their behavior in various applications (Perlovich et al., 2008).

Scientific Research Applications

Sulfonamides in Drug Development

Sulfonamides have been a focal point in drug development, noted for their presence in a wide array of clinically used drugs. Their versatility is underlined by their incorporation into treatments for conditions ranging from glaucoma and cancer to microbial infections. Sulfonamide compounds, including the mentioned chemical structure, are actively investigated for their antitumor and antiglaucoma properties, among other therapeutic potentials. Specifically, they have shown significant promise in targeting tumor-associated isoforms and in antiglaucoma drugs targeting carbonic anhydrase II, as well as in diagnostic tools for various diseases. This highlights the continuous exploration and need for novel sulfonamides in medical research to address unmet clinical needs (Carta, Scozzafava, & Supuran, 2012).

Sulfonamides as Anticancer Agents

The exploration of sulfonamides extends into the realm of anticancer therapy, where compounds like mafosfamide, a cyclophosphamide analog, demonstrate the versatility and potential of sulfonamides in treating various types of cancer. The ongoing clinical trials and preclinical investigations into sulfonamides like mafosfamide underscore their attractiveness as candidates for regional cancer therapy, offering insights into their mechanisms of action and potential benefits in cancer treatment (Mazur, Opydo-Chanek, Stojak, & Wojcieszek, 2012).

Recent Advances in Sulfonamide Research

Recent patent reviews of sulfonamide inhibitors from 2013 to the present have highlighted their critical role in addressing a broad spectrum of diseases. These reviews emphasize the sustained interest and development in sulfonamide-based therapies targeting various biological pathways, including tyrosine kinase, HIV-1 protease, and angiogenesis inhibitors. The persistence of sulfonamide research reflects its importance in generating new drug candidates for conditions such as cancer, glaucoma, inflammation, and microbial infections, underscoring the dynamic nature of sulfonamide applications in current medical research (Gulcin & Taslimi, 2018).

properties

IUPAC Name |

4-[(4-chlorophenyl)sulfamoyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O3S2/c12-7-1-3-8(4-2-7)14-19(16,17)9-5-10(11(13)15)18-6-9/h1-6,14H,(H2,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAKWPQKDSUWVSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NS(=O)(=O)C2=CSC(=C2)C(=O)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(4-Chlorophenyl)sulfamoyl]thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

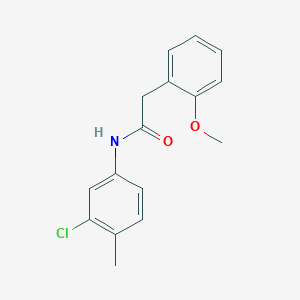

![5-({3-[(4-fluorobenzyl)oxy]-1-azetidinyl}carbonyl)-3-isobutylisoxazole](/img/structure/B5571898.png)

![4-{5-[(2,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5571906.png)

![6-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5571907.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N,N-diethylacetamide](/img/structure/B5571909.png)

![4-[(2-bromobenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5571914.png)

![5-{[(5-tert-butyl-2-methyl-3-furoyl)amino]methyl}-2-furoic acid](/img/structure/B5571919.png)

![5-{[(4-ethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5571929.png)

![8-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5571958.png)

![(3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridin-2-yl)(phenyl)methanone](/img/structure/B5571970.png)

![1-tert-butyl-5-oxo-N-{2-[2-(trifluoromethoxy)phenyl]ethyl}-3-pyrrolidinecarboxamide](/img/structure/B5571971.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-[2-(dimethylamino)ethyl]-3-piperidinecarboxamide](/img/structure/B5571983.png)

![4-methyl-N'-[(5-methyl-2-furyl)methylene]-1,2,3-thiadiazole-5-carbohydrazide](/img/structure/B5572006.png)